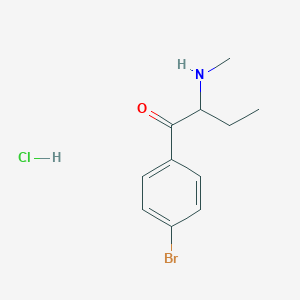

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The compound is characterized by the presence of a bromophenyl group attached to a butanone backbone, with a methylamino group at the second position.

Méthodes De Préparation

The synthesis of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride typically involves several steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with nitroethane to form 1-(4-bromophenyl)-2-nitropropene.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Formation of Final Product: The resulting amine is then reacted with methylamine and a suitable ketone to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Applications De Recherche Scientifique

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and heightened alertness and energy levels. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with monoamine transporters and receptors.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride can be compared with other substituted cathinones, such as:

Methcathinone: Similar in structure but lacks the bromine atom on the phenyl ring.

Mephedrone: Contains a methyl group on the phenyl ring instead of a bromine atom.

Ethylone: Has an ethyl group on the nitrogen atom instead of a methyl group.

The presence of the bromine atom in this compound makes it unique and may influence its pharmacological properties and reactivity.

Activité Biologique

1-(4-Bromophenyl)-2-(methylamino)butan-1-one hydrochloride, commonly referred to as 4-bromomethcathinone (4-BMC), is a synthetic cathinone derivative. Synthetic cathinones are structurally related to naturally occurring compounds found in the khat plant and have garnered attention due to their psychoactive properties and potential for abuse. This article explores the biological activity of 4-BMC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromomethcathinone hydrochloride is C10H13BrClNO. Its structure features a brominated phenyl group attached to a butanone backbone with a methylamino substituent. This configuration is crucial for its biological activity, influencing its interaction with various neurotransmitter systems.

4-BMC primarily acts as a monoamine transporter inhibitor, affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. Studies have shown that it exhibits similar potency at the dopamine transporter (DAT) and norepinephrine transporter (NET), while displaying lower activity at the serotonin transporter (SERT) . This profile suggests that 4-BMC may produce stimulant effects akin to other amphetamines.

Pharmacological Effects

- Stimulant Effects : 4-BMC has been reported to induce euphoria, increased energy, and heightened alertness, similar to other stimulants like cocaine and amphetamines.

- Neurotoxicity : Research indicates potential neurotoxic effects associated with high doses or prolonged use, particularly concerning dopaminergic neurons .

- Cardiovascular Impact : Users often report increased heart rate and blood pressure, which can lead to severe cardiovascular complications in susceptible individuals .

Antimicrobial Activity

Emerging studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown effectiveness against certain bacterial strains, indicating potential for further exploration in this area .

Case Studies

Several case studies have documented the adverse effects associated with the use of 4-BMC:

- Fatal Poisoning Cases : Reports from forensic investigations highlight instances where 4-BMC was implicated in fatal overdoses. In one notable case, high concentrations were found in postmortem samples, correlating with severe agitation and cardiovascular distress .

- Clinical Presentations : Patients presenting with symptoms of intoxication often exhibit signs such as hyperthermia, tachycardia, and altered mental status. These symptoms necessitate immediate medical intervention .

Research Findings

A comprehensive review of literature reveals significant insights into the biological activity of 4-BMC:

| Study | Findings |

|---|---|

| Hasegawa et al. (2014) | Identified 4-BMC in "aroma liquid" products linked to fatal poisoning cases. |

| Majchrzak et al. (2018) | Documented acute toxicity episodes related to synthetic cathinones including 4-BMC. |

| Olesti et al. (2019) | Highlighted metabolic pathways influencing the pharmacodynamics of synthetic cathinones. |

Propriétés

Formule moléculaire |

C11H15BrClNO |

|---|---|

Poids moléculaire |

292.60 g/mol |

Nom IUPAC |

1-(4-bromophenyl)-2-(methylamino)butan-1-one;hydrochloride |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |

Clé InChI |

ZRUDFAKPGCNWLY-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.